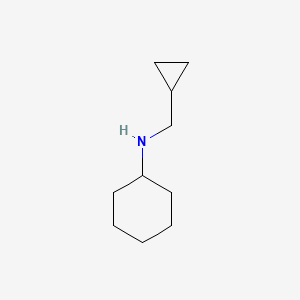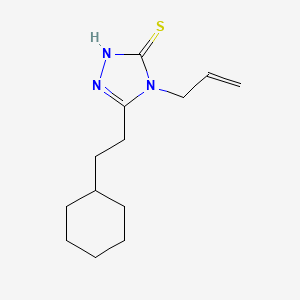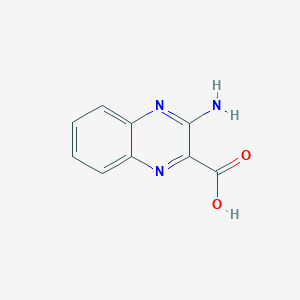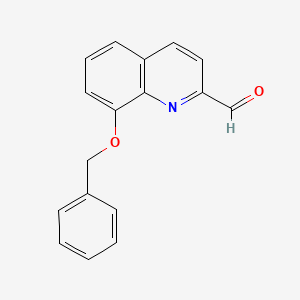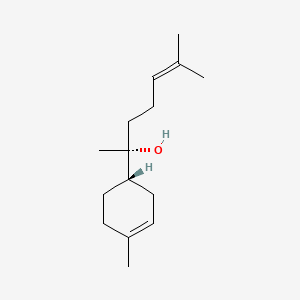
(-)-epi-alpha-Bisabolol
概要
説明
(-)-Epi-alpha-Bisabolol (also known as (-)-β-bisabolol) is a naturally occurring sesquiterpene alcohol found in the essential oils of many plants, including chamomile, ylang-ylang, and jasmine. It is a colourless, odourless, and tasteless liquid with a sweet, floral aroma. (-)-Epi-alpha-Bisabolol is used in a variety of industries, such as cosmetics, pharmaceuticals, and food and beverage, due to its anti-inflammatory, anti-bacterial, and antioxidant properties. In
作用機序
(-)-Epi-alpha-Bisabolol works by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and by increasing the production of anti-inflammatory cytokines, such as IL-10. It also works by inhibiting the activation of NF-kB, a transcription factor involved in the production of pro-inflammatory cytokines. In addition, (-)-epi-alpha-Bisabolol has been found to inhibit the growth of a variety of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Biochemical and Physiological Effects
(-)-Epi-alpha-Bisabolol has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, decrease oxidative stress, and improve wound healing. It has also been found to have a positive effect on the skin, reducing the appearance of wrinkles and improving skin elasticity. In addition, (-)-epi-alpha-Bisabolol has been found to have a positive effect on the immune system, reducing the risk of infection and disease.
実験室実験の利点と制限
The advantages of using (-)-epi-alpha-Bisabolol in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it has been found to be safe and non-toxic, making it suitable for use in experiments. The main limitation of using (-)-epi-alpha-Bisabolol in laboratory experiments is its relatively low potency.
将来の方向性
Future research on (-)-epi-alpha-Bisabolol should focus on exploring its potential therapeutic applications, such as its ability to reduce inflammation, improve wound healing, and improve skin elasticity. In addition, further research should explore the potential of (-)-epi-alpha-Bisabolol as an antibacterial agent, as well as its ability to reduce oxidative stress. Finally, further research should explore the potential of (-)-epi-alpha-Bisabolol to modulate the immune system and reduce the risk of infection and disease.
科学的研究の応用
(-)-Epi-alpha-Bisabolol has been studied extensively for its potential therapeutic applications. It has been found to be effective in treating a variety of conditions, including inflammation, bacterial infections, and oxidative stress. It has also been shown to have antioxidant, anti-inflammatory, and anti-bacterial properties. Furthermore, (-)-epi-alpha-Bisabolol has been found to have a positive effect on wound healing and skin rejuvenation, making it a potential candidate for topical treatments.
特性
IUPAC Name |
(2R)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZSQWQPBWRIAQ-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)[C@@](C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140604 | |
| Record name | rel-(αR,1S)-α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Bisabolol, (-)-epi- | |
CAS RN |
72059-10-0, 78148-59-1 | |
| Record name | rel-(αR,1S)-α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72059-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bisabolol, (-)-epi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078148591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(αR,1S)-α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-BISABOLOL, (-)-EPI- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VB7WIC8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Anymol and what other natural sources contain it?
A1: Anymol was first isolated from the wood oil of Myoporum crassifolium Forst. [, ]. It has also been found in other plant sources including Vanillosmopsis erythropappa Sch.-Bip. [], Lippia dulcis [], Santalum spicatum [], and Piper crocatum [].
Q2: What is the relationship between Anymol and α-bisabolol?
A2: Anymol is a stereoisomer of α-bisabolol, specifically the C7 epimer [, ]. This means they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the seventh carbon atom.
Q3: How can one differentiate Anymol from α-bisabolol analytically?
A3: One method to distinguish Anymol from α-bisabolol is by analyzing the melting points and optical rotations of their p-phenylazophenylurethane derivatives. Anymol's derivative has a melting point of 105°C and [α]D -7° (CHCl3/EtOH), whereas α-bisabolol's derivative melts at 129°C and exhibits [α]D -0.8° [].
Q4: What are the major constituents found alongside Anymol in Myoporum crassifolium and Santalum spicatum?
A4: In Myoporum crassifolium, Anymol is found alongside its oxide derivatives, constituting a significant portion of the essential oil []. In Santalum spicatum, it co-occurs with other sesquiterpenes like trans, trans-farnesol, α-santalol, Z-nuciferol, cis-β-santalol, cis-lanceol, and epi-β-santalol [].
Q5: What is the absolute configuration of Anymol?
A5: The absolute configuration of (+)-Anymol has been determined to be 4R, 8S []. This finding contradicts the initial report and provides further evidence for the stereochemistry of this compound.
Q6: Has Anymol demonstrated any biological activity?
A6: Yes, (+)-Anymol has shown antiproliferative activity against murine melanoma (B16F10) cells with a GI50 value in the range of 10-16 µM [].
Q7: Are there any studies investigating the potential of Anymol as a precursor for the synthesis of other bioactive molecules?
A7: Yes, research has explored the use of elicitors and precursors, including farnesol and (+)-epi-alpha-bisabolol (Anymol), to enhance the production of hernandulcin, a non-caloric sweetener with nutraceutical properties, in hairy root cultures of Phyla scaberrima [].
Q8: What analytical techniques have been employed to characterize and quantify Anymol in complex mixtures?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) [, ] and comprehensive two-dimensional gas chromatography (GCxGC) with flame ionization detection (FID) and time-of-flight mass spectrometry detection (TOFMS) [] are powerful techniques used for the identification and quantification of Anymol and other related terpenes in essential oils.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



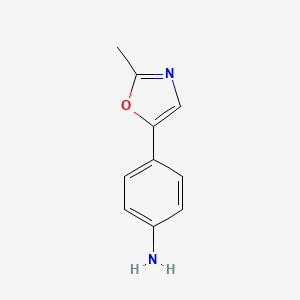
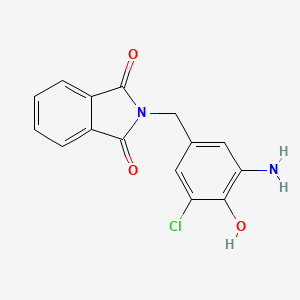
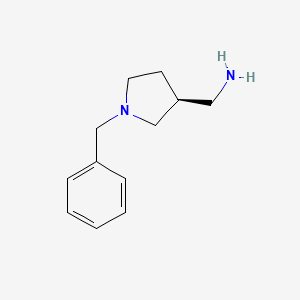


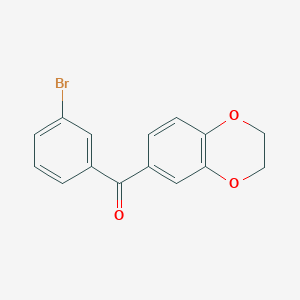

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)
